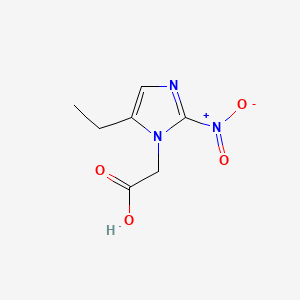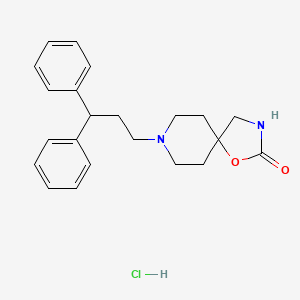
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride is a chemical compound with the molecular formula C22H27ClN2O2 It is known for its unique spirocyclic structure, which includes an oxa-diazaspirodecane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride typically involves the following steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, and controlled temperature and pressure.
-
Introduction of the Diphenylpropyl Group: : The diphenylpropyl group is introduced through a substitution reaction. This step may involve the use of reagents such as alkyl halides or Grignard reagents, and the reaction conditions may include anhydrous solvents and inert atmosphere.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of specialized equipment for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.
Applications De Recherche Scientifique
1-Oxa-3,8-diazaspiro(4
Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for structural and reactivity studies.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may have applications in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one: Lacks the diphenylpropyl group, which may result in different chemical and biological properties.
8-(3,3-diphenylpropyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but without the hydrochloride salt form.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride is unique due to its specific spirocyclic structure and the presence of the diphenylpropyl group. These features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
23804-87-7 |
|---|---|
Formule moléculaire |
C22H27ClN2O2 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
8-(3,3-diphenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C22H26N2O2.ClH/c25-21-23-17-22(26-21)12-15-24(16-13-22)14-11-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,20H,11-17H2,(H,23,25);1H |
Clé InChI |
RPKCWNJBBNAEAV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CNC(=O)O2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


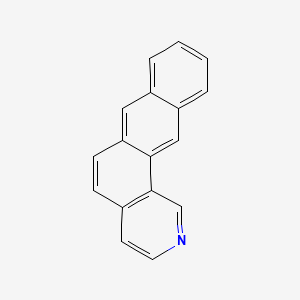
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
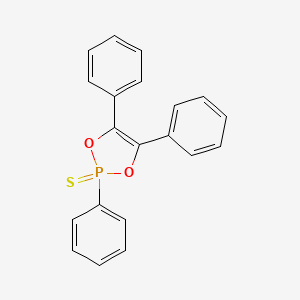


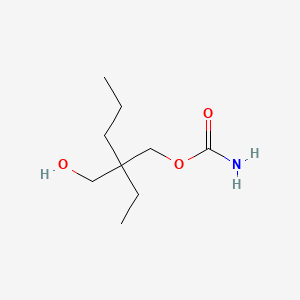
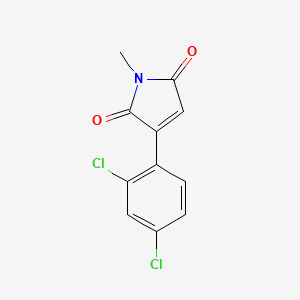

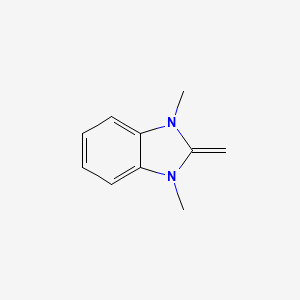
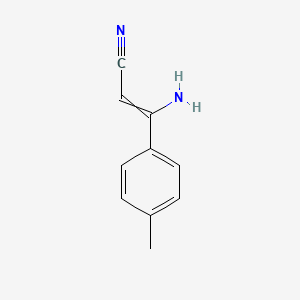
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
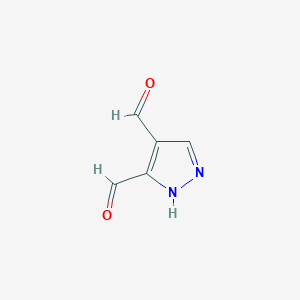
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
